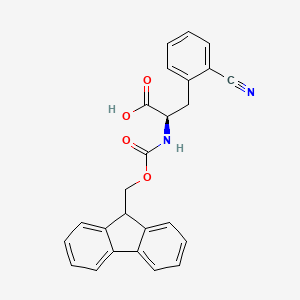

Fmoc-2-cyano-D-phenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFGBBASKOIPEW-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-cyano-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can impart unique structural and functional properties, leading to enhanced biological activity, increased stability, and novel pharmacological profiles. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

The presence of a cyano group at the ortho position of the phenyl ring introduces distinct electronic and steric features. This modification can influence peptide conformation, receptor binding affinity, and enzymatic stability. The D-configuration of the amino acid further contributes to resistance against proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder. While detailed experimental data for some of its physical properties are not widely published, the general characteristics are summarized below. For comparison, data for the related isomers, where available, are also included.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 412.4 g/mol | [1] |

| CAS Number | 401620-74-4 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC, Chiral purity) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Comparative Data for Isomers:

| Property | Fmoc-3-cyano-D-phenylalanine | Fmoc-4-cyano-D-phenylalanine |

| Melting Point | 111 - 113 °C | 175 - 189 °C |

| Optical Rotation | [a]²⁰D = 36.5 ° (c=1 in DMF) | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, the α-proton, and the β-protons of the phenylalanine side chain. The protons of the 2-cyanophenyl group would show a distinct splitting pattern due to the cyano-substituent.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon, the aromatic carbons, the α-carbon, and the β-carbon. The carbon of the cyano group would appear in the characteristic region for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the carbamate.

-

C=O stretching of the carboxyl and carbamate groups.

-

C≡N stretching of the cyano group, typically in the range of 2220-2260 cm⁻¹.

-

Aromatic C=C stretching .

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (412.4 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a general method for the Fmoc protection of amino acids can be adapted. The synthesis would involve the reaction of 2-cyano-D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.

General Protocol for Fmoc Protection:

-

Dissolution: Dissolve 2-cyano-D-phenylalanine in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, mixed with an organic solvent like dioxane or acetone.

-

Reaction: Add a slight excess of Fmoc-OSu or Fmoc-Cl to the amino acid solution at a controlled temperature, typically 0-5 °C, with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid.

-

Purification: The crude product is then collected by filtration and purified by recrystallization or chromatography to yield pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard Fmoc-SPPS protocols. The general workflow for a single coupling cycle is outlined below.

SPPS Workflow Diagram

Detailed Coupling Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids) with the preceding amino acid already attached and its N-terminal Fmoc group removed.

-

Activation: Activate the carboxyl group of this compound. A common method is to pre-dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF) and add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated this compound solution to the resin. The coupling reaction is typically carried out at room temperature with agitation for a period ranging from 30 minutes to several hours. The efficiency of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of a secondary amine, typically 20% piperidine in DMF, to remove the Fmoc group from the newly added amino acid, exposing the free amine for the next coupling cycle.

-

Washing: Wash the resin again with DMF to remove the piperidine and the fluorenyl byproduct.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for various applications in peptide science.

Bioactive Peptide and Peptidomimetic Synthesis

The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against enzymatic degradation. The presence of the 2-cyano group can further modulate the biological activity by influencing the peptide's conformation and interaction with its target receptor. This makes this compound an attractive building block for the synthesis of more potent and stable peptide-based drugs.

Molecular Probes and Conformational Studies

The cyano group can serve as a useful infrared (IR) or fluorescent probe to study peptide and protein structure and dynamics. The vibrational frequency of the nitrile group is sensitive to its local environment, providing insights into protein folding, binding, and conformational changes.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by peptides containing 2-cyano-D-phenylalanine have not been extensively characterized, the general principles of peptide-receptor interactions apply. The introduction of this non-natural amino acid can alter the binding affinity and selectivity of a peptide for its target receptor, thereby modulating downstream signaling cascades.

References

In-Depth Technical Guide: Fmoc-2-cyano-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-cyano-D-phenylalanine (Fmoc-2-cyano-D-phenylalanine). This non-natural amino acid is a valuable building block in peptide synthesis, offering unique structural and functional properties for the development of novel peptide-based therapeutics and research tools.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a cyano (-C≡N) group at the ortho position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the cyano group introduces conformational constraints and potential for unique interactions within peptide structures.

Chemical Structure:

Caption: 2D structure of Fmoc-2-cyano-L-phenylalanine (stereoisomer of the D-form).

Physicochemical and Analytical Data:

The following table summarizes key physicochemical and analytical data for Fmoc-2-cyano-phenylalanine. Data for the L-enantiomer is often reported by commercial suppliers and is included for reference, as most properties other than optical rotation will be identical for the D-enantiomer.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-2-cyano-D-phenylalanine | N/A |

| Synonyms | Fmoc-D-Phe(2-CN)-OH, Fmoc-o-Cyano-D-Phe-OH | --INVALID-LINK-- |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 412.4 g/mol | [1] |

| CAS Number | 401933-16-2 (L-enantiomer) | [1] |

| Appearance | White powder | [1] |

| Purity | ≥95% or ≥98% (by HPLC) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound involves two key stages: the asymmetric synthesis of the non-natural amino acid 2-cyano-D-phenylalanine, followed by the protection of its α-amino group with the Fmoc moiety.

Synthesis of 2-cyano-D-phenylalanine

-

Asymmetric Strecker Synthesis: This method involves the reaction of 2-cyanobenzaldehyde with a chiral amine and a cyanide source to form a chiral aminonitrile, which is then hydrolyzed to the desired amino acid.

-

Enzymatic Resolution: A racemic mixture of 2-cyanophenylalanine can be synthesized, followed by enzymatic resolution using an aminoacylase or a similar enzyme that selectively acts on one enantiomer, allowing for the separation of the D- and L-forms.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be used to direct the stereoselective alkylation of a glycine enolate equivalent with 2-cyanobenzyl bromide.

Fmoc Protection of 2-cyano-D-phenylalanine

Once 2-cyano-D-phenylalanine is obtained, the α-amino group is protected using a standard Fmoc protection protocol. A general and adaptable experimental protocol is provided below, based on established methods for similar amino acids.

Experimental Protocol: Fmoc Protection

This protocol is adapted from standard procedures for the Fmoc protection of amino acids and can be applied to 2-cyano-D-phenylalanine.

Materials:

-

2-cyano-D-phenylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetone

-

Deionized Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

-

Dissolution: Dissolve 2-cyano-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino acid is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and by-products.

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product under a vacuum to a constant weight.

Purification:

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve high purity suitable for peptide synthesis.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.

Incorporation into Peptides:

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle.

Standard Fmoc-SPPS Cycle Workflow:

Caption: Standard workflow for incorporating this compound in SPPS.

The introduction of 2-cyano-D-phenylalanine can impart unique properties to peptides, including:

-

Conformational Rigidity: The cyano group can influence the local conformation of the peptide backbone.

-

Modified Binding Affinity: The electronic properties and steric bulk of the cyanophenyl group can alter the binding affinity of the peptide to its target receptor or enzyme.

-

Increased Proteolytic Stability: The presence of a non-natural D-amino acid can enhance the resistance of the peptide to degradation by proteases.

-

Chemical Handle: The nitrile group can potentially be used as a chemical handle for further modifications or for bioconjugation.

Characterization

Thorough characterization of this compound is crucial to ensure its identity and purity before use in peptide synthesis. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the nitrile stretch.

-

Polarimetry: To determine the specific rotation and confirm the enantiomeric purity.

While a comprehensive set of characterization data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

This technical guide provides a foundational understanding of this compound for its application in advanced chemical and biological research. For specific applications, further optimization of synthetic and analytical methods may be required.

References

The Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide to the Applications of Fmoc-Protected Amino Acids in Research

For researchers, scientists, and drug development professionals, 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids are fundamental building blocks that have revolutionized the landscape of chemical biology. Their primary application lies in Solid-Phase Peptide Synthesis (SPPS), a technique that enables the efficient and precise assembly of peptide chains.[1][2][] The Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, most notably its use of milder reaction conditions and a truly orthogonal protection scheme, which preserves sensitive side-chain modifications and allows for the synthesis of complex peptides.[4][5][6]

Fmoc-SPPS is the predominant method for synthesizing peptides for research and pharmaceutical applications.[6][7] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1][8] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus avoiding complex purification steps between cycles.[1][]

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The key steps are deprotection, coupling, and washing.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

-

Resin Selection and Swelling : The synthesis begins with an insoluble resin support. The choice of resin depends on the desired C-terminal functional group of the final peptide. For a C-terminal carboxylic acid, Wang resin is commonly used, while Rink Amide resin is selected for a C-terminal amide.[1][9] The resin must first be swollen in a suitable solvent, such as N,N-dimethylformamide (DMF), to make the reactive sites accessible.[1][9][10]

-

Fmoc Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is achieved by treating the resin with a mild base, typically a 20% solution of piperidine in DMF.[1][6][11] The removal occurs via a base-catalyzed β-elimination mechanism.[11][12] This step is often performed twice to ensure complete deprotection.[11]

-

Amino Acid Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine on the peptide chain. Activation of the amino acid's carboxyl group is accomplished using coupling reagents.[9] Common activating agents include uronium/aminium salts like HBTU and HATU, or carbodiimides like DIC in combination with an additive such as HOBt or Oxyma Pure.[7][10][13][14]

-

Washing : After coupling, the resin is thoroughly washed with DMF to remove excess amino acid, coupling reagents, and byproducts, ensuring the purity of the growing peptide chain.[9][10]

-

Monitoring (Optional but Recommended) : The progress of the synthesis can be monitored. The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines, confirming successful Fmoc deprotection.[11] Additionally, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance that can be quantified to monitor the reaction's efficiency.[6][11]

This cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all the acid-labile side-chain protecting groups.[1] This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[15]

During this acidic treatment, reactive cationic species are generated from the protecting groups, which can cause unwanted modifications to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[15] To prevent these side reactions, nucleophilic "scavengers" are added to the TFA cleavage cocktail. A common general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[1]

Key Experimental Protocols

The following are standardized protocols for the manual execution of the key steps in Fmoc-SPPS.

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.[10]

-

Add a suitable solvent, such as DMF (approximately 10 mL per gram of resin).[10]

-

Agitate the resin gently for 1-2 hours at room temperature to allow for uniform swelling.[10]

-

Drain the solvent from the vessel. The resin is now ready for the first deprotection or coupling step.[10]

Protocol 2: Fmoc Deprotection

-

To the swollen peptidyl-resin, add a 20% (v/v) solution of piperidine in DMF (approx. 10 mL per gram of resin).[11]

-

Agitate the mixture for an initial 3 minutes at room temperature.[11]

-

Drain the deprotection solution.[10]

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[9][16]

Protocol 3: Amino Acid Coupling (HCTU Example)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9-4.5 equivalents) in DMF.[9][10]

-

Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[10]

-

Immediately add the activated amino acid solution to the deprotected resin.[10]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[10] Coupling times may be extended for sterically hindered amino acids or as the peptide chain grows longer.[9]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.[10]

Protocol 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[10]

-

In a well-ventilated fume hood, prepare a fresh cleavage cocktail appropriate for the peptide's composition (see Table 2). For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[1]

-

Filter the resin to collect the filtrate containing the cleaved peptide.[10]

-

Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.[10]

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet with fresh cold ether two more times.[10]

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Quantitative Data in Fmoc-SPPS

The success of SPPS is highly dependent on the efficiency of each chemical step. Near-quantitative yields are required at each cycle to achieve a reasonable overall yield for the final peptide.

Table 1: Performance of Common Coupling Reagents

| Coupling Reagent | Type | Relative Speed | Racemization Risk | Notes |

| HBTU/HCTU | Aminium/Uronium Salt | Fast | Low | Very popular, high efficiency for most couplings.[7][17] |

| HATU | Aminium/Uronium Salt | Very Fast | Low | More potent than HBTU, useful for difficult couplings.[7][17] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Classic combination, cost-effective. The urea byproduct is soluble.[13] |

| DIC/Oxyma Pure | Carbodiimide/Additive | Fast | Very Low | Oxyma is a superior alternative to HOBt, suppressing racemization more effectively.[4] |

| PyBOP | Phosphonium Salt | Fast | Low | Effective but produces a carcinogenic byproduct (HMPA).[7] |

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition | Application |

| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose; for peptides without Cys, Met, or Trp.[15][18] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[18] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Effective for peptides with Arg(Pbf) and Trp residues.[18] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to prevent the oxidation of Methionine (Met).[18][19] |

Table 3: Theoretical Yield Based on Stepwise Efficiency

The overall yield of a peptide synthesis decreases exponentially with the number of coupling cycles. This table illustrates the critical importance of achieving >99% efficiency at each step.

| Peptide Length (Residues) | Overall Yield (at 99.5% per step) | Overall Yield (at 99.0% per step) | Overall Yield (at 98.0% per step) |

| 10-mer | 95.1% | 90.4% | 81.7% |

| 20-mer | 90.5% | 81.8%[18] | 66.8% |

| 30-mer | 86.1% | 74.0% | 54.5% |

| 50-mer | 77.9% | 60.5% | 36.4% |

Broader Applications in Scientific Research

While SPPS is the core application, the peptides synthesized using Fmoc-protected amino acids are instrumental across a wide range of scientific disciplines.

Drug Discovery and Development

Fmoc-SPPS is a cornerstone of modern drug discovery.[20] It enables the synthesis of peptide-based therapeutics, which offer high specificity and potency.[20] The methodology allows for the incorporation of non-canonical amino acids to enhance properties such as resistance to enzymatic degradation, thereby improving the drug's half-life.[2]

Furthermore, Fmoc chemistry is essential for creating vast peptide libraries for high-throughput screening. The "split-and-pool" synthesis method allows for the generation of millions of unique peptide sequences on resin beads, which can then be screened to identify novel drug leads or map protein-protein interactions.[16]

Biomaterials Science

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, can act as low molecular weight gelators.[21][22] These molecules self-assemble in aqueous solutions to form nanofibrous networks, resulting in the formation of hydrogels.[23] These peptide-based hydrogels are biocompatible and have found applications in 3D cell culture, tissue engineering, and as carriers for controlled drug delivery.[24][25] Some Fmoc-amino acid hydrogels also exhibit intrinsic antimicrobial properties.[24]

Diagnostic Tools and Signaling Pathway Probes

The mild conditions of Fmoc chemistry are compatible with the synthesis of peptides containing delicate post-translational modifications (PTMs), such as phosphorylation and glycosylation.[4][6] These modified peptides are invaluable tools for biochemists and cell biologists. They serve as probes to study signaling pathways, act as substrates or inhibitors for enzymes, and are used to raise antibodies that can specifically recognize modified proteins, aiding in diagnostics and basic research.[4]

Conclusion

Fmoc-protected amino acids are indispensable tools in modern chemical and biological research.[5] Their use in solid-phase peptide synthesis provides a robust, efficient, and versatile method for creating peptides of varying complexity.[6] From driving the development of new peptide therapeutics and creating novel biomaterials to enabling the detailed study of cellular processes, the applications of Fmoc chemistry are vast and continue to expand, cementing its role as a cornerstone technology for scientists across numerous disciplines.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. benchchem.com [benchchem.com]

- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 22. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]

- 25. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-2-cyano-D-phenylalanine: A Technical Guide for Novel Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design and synthesis of novel peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological profile of peptides, improving their stability, potency, and receptor selectivity. Among the diverse array of non-proteinogenic amino acids, Fmoc-2-cyano-D-phenylalanine stands out as a versatile building block. This in-depth technical guide explores the multifaceted role of this compound in novel peptide design, providing a comprehensive resource for researchers in the field.

The introduction of a D-amino acid, such as 2-cyano-D-phenylalanine, into a peptide sequence confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. Furthermore, the cyano group on the phenyl ring serves as a unique spectroscopic probe and can influence molecular interactions. The electron-withdrawing nature of the cyano group can alter the physicochemical properties of the peptide, potentially leading to improved binding affinity and efficacy.[3]

This guide will cover the fundamental properties of this compound, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), methods for biophysical characterization, and the potential impact on peptide bioactivity and signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [4] |

| Molecular Weight | 412.44 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMF, NMP | General knowledge from SPPS protocols |

| Storage | 2-8°C | [4] |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow is outlined below.

Experimental Workflow for SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

1. Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and a coupling agent such as HBTU (0.3 mmol, 3 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.

-

Wash the resin with DMF (5 x 1 min).

4. Iterative Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

7. Peptide Precipitation, Purification, and Analysis:

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the crude peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[5]

Impact on Peptide Properties

The incorporation of 2-cyano-D-phenylalanine can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity.

Enhanced Enzymatic Stability

The substitution of an L-amino acid with a D-isomer is a well-established strategy to increase resistance to proteolytic degradation.[1][2] Proteases, being chiral enzymes, exhibit high specificity for L-amino acid substrates. The presence of a D-amino acid sterically hinders the binding of the peptide to the active site of the protease, thereby reducing the rate of cleavage.

| Peptide | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |

| Hypothetical Peptide A | L-Phe | ~10 min | 1x |

| Hypothetical Peptide A | D-Phe | >24 hours | >144x |

| Hypothetical Peptide B | L-Phe | ~30 min | 1x |

| Hypothetical Peptide B | D-Phe | ~10 hours | 20x |

Note: This data is illustrative and based on typical improvements observed with D-amino acid substitution. Actual stability will depend on the specific peptide sequence and the position of the modification.[2][6]

Modulation of Receptor Binding Affinity

The introduction of D-amino acids can also influence the conformational preferences of a peptide, leading to altered receptor binding affinities. In some cases, this can result in enhanced potency or a shift from agonist to antagonist activity.[7] A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of D-phenylalanine improved receptor binding affinities.[1]

| Peptide | Receptor Binding Affinity (IC₅₀) |

| DOTA-Ahx-(D-Lys⁶)-GnRH | 36.1 nM |

| DOTA-D-Phe -Ahx-(D-Lys⁶)-GnRH | 16.3 nM |

| DOTA-Ahx-D-Phe -(D-Lys⁶)-GnRH | 7.6 nM |

Data from Miao et al. (2014) demonstrating improved GnRH receptor binding with D-Phe incorporation.[1]

Biophysical Characterization

A comprehensive biophysical characterization is crucial to understand the structural and functional consequences of incorporating this compound.

Experimental Protocol: Enzymatic Stability Assay

-

Peptide Incubation: Incubate the purified peptide (with and without 2-cyano-D-phenylalanine) at a final concentration of 1 mg/mL in human serum or a specific protease solution at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide fragments.

-

Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[2]

Conformational Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique to assess the secondary structure of peptides in solution. The incorporation of a D-amino acid can induce significant changes in the CD spectrum, reflecting alterations in the peptide's conformation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide detailed information about the three-dimensional structure of peptides in solution, including inter-proton distances and dihedral angle constraints.[9]

Application as a Spectroscopic Probe

The cyano group of 2-cyanophenylalanine serves as a unique vibrational probe that can be monitored by infrared (IR) spectroscopy. The nitrile stretch (νC≡N) appears in a spectral region that is free from other protein absorptions, making it a sensitive reporter of the local environment. Changes in the position and line shape of this band can provide insights into protein folding, ligand binding, and electrostatic interactions.

Signaling Pathways in Peptide-Based Drug Design

Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating intracellular signaling cascades. The design of novel peptides with enhanced stability and receptor affinity can lead to more potent and selective modulation of these pathways.

While specific signaling pathways directly modulated by peptides containing 2-cyano-D-phenylalanine have not been extensively documented, the following diagram illustrates a general GPCR signaling cascade that can be targeted by such designer peptides.

Caption: Illustrative GPCR signaling pathway targeted by a peptide agonist.

Conclusion

This compound is a valuable and versatile tool for the design of novel peptides with improved therapeutic potential. Its incorporation can significantly enhance enzymatic stability, a critical factor for in vivo efficacy. Furthermore, the unique properties of the D-isomer and the cyano group can be leveraged to modulate receptor binding and serve as a spectroscopic probe for detailed biophysical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation peptide-based therapeutics. While specific quantitative data for this particular unnatural amino acid remains an area for further investigation, the principles and methodologies outlined here offer a rational approach to its successful application in peptide design.

References

- 1. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of 2-Cyano-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 2-cyano-D-phenylalanine, a synthetic amino acid derivative with significant potential in biochemical research and drug development. Its unique structural features, particularly the presence of a cyano group at the ortho position of the phenyl ring, confer distinct chemical properties that are of considerable interest for applications such as enzyme inhibition and peptide synthesis. This document details its role in these areas, provides relevant experimental protocols, and presents quantitative data to inform further research and application.

Core Concepts: Reactivity and Applications

2-Cyano-D-phenylalanine is recognized for its potential as a potent inhibitor of various enzymes, making it a valuable tool in the study of metabolic pathways and enzyme kinetics.[1] The electron-withdrawing nature of the cyano group can influence the binding affinity and reactivity of the molecule within an enzyme's active site. Furthermore, this amino acid serves as a unique building block in the synthesis of novel peptides and pharmaceuticals, particularly those targeting neurological diseases, where its incorporation can enhance efficacy and specificity.[1]

Data Presentation: Enzymatic Synthesis of D-Phenylalanine Derivatives

While specific quantitative data on the reactivity of 2-cyano-D-phenylalanine is not extensively available in the public domain, the following table summarizes the results from a study on the enzymatic synthesis of various D-phenylalanine derivatives using a multienzymatic cascade process. This data provides a relevant benchmark for the types of yields and stereoselectivity that can be achieved in enzymatic syntheses of related compounds.

| Substrate (Cinnamic Acid Derivative) | Product (D-Phenylalanine Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |

| p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 78 | >99 |

| m-Nitrocinnamic acid | m-Nitro-D-phenylalanine | 75 | >99 |

| o-Nitrocinnamic acid | o-Nitro-D-phenylalanine | 68 | >99 |

| p-Chlorocinnamic acid | p-Chloro-D-phenylalanine | 85 | >99 |

| m-Chlorocinnamic acid | m-Chloro-D-phenylalanine | 82 | >99 |

Data adapted from a study on the synthesis of D-phenylalanine derivatives by phenylalanine ammonia lyases.

Experimental Protocols

General Protocol for Enzymatic Synthesis of D-Phenylalanine Derivatives

This protocol is a generalized procedure based on the enzymatic synthesis of D-phenylalanine derivatives and can be adapted for the synthesis of 2-cyano-D-phenylalanine, provided a suitable enzyme is identified.

Materials:

-

Substituted cinnamic acid (e.g., 2-cyanocinnamic acid)

-

Phenylalanine ammonia lyase (PAL)

-

L-amino acid deaminase (LAAD)

-

Borane-ammonia complex

-

Ammonium hydroxide solution (e.g., 5 M)

-

Buffer solution (e.g., pH 9.6)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing the cinnamic acid substrate (e.g., 5 mM) in the appropriate buffer.

-

Add the PAL enzyme to the reaction mixture.

-

For deracemization, include LAAD expressed in E. coli wet cells (e.g., 15 mg/mL).

-

Add a reducing agent, such as borane-ammonia complex.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) with agitation (e.g., 220 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess.

-

Upon completion, purify the D-phenylalanine derivative using standard chromatographic techniques.

General Protocol for an Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the inhibitory activity of a compound like 2-cyano-D-phenylalanine against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

2-cyano-D-phenylalanine (inhibitor)

-

Assay buffer (optimized for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-cyano-D-phenylalanine in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of 2-cyano-D-phenylalanine. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of 2-cyano-D-phenylalanine.

-

Determine the IC50 value, and if possible, the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Cyano-D-phenylalanine

This workflow describes the general steps for incorporating a non-standard amino acid like 2-cyano-D-phenylalanine into a peptide sequence using SPPS.

Steps:

-

Resin Preparation: Swell the solid support resin (e.g., Wang resin) in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the C-terminal amino acid of the desired peptide to the resin.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the attached amino acid using a base like piperidine.

-

Washing: Thoroughly wash the resin to remove excess reagents.

-

Coupling of 2-Cyano-D-phenylalanine: Activate the carboxyl group of Fmoc-protected 2-cyano-D-phenylalanine using a coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the resin-bound amino acid.

-

Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: Phenylalanine to Dopamine

The following diagram illustrates the biochemical pathway from phenylalanine to the neurotransmitter dopamine. Phenylalanine is the initial precursor in this critical pathway.

Caption: Biosynthetic pathway from Phenylalanine to Dopamine.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical workflow of solid-phase peptide synthesis, a common method for creating custom peptides.

Caption: General workflow for Solid-Phase Peptide Synthesis.

Logical Relationship: Enzyme Inhibition Analysis

This diagram illustrates the logical flow of analyzing a compound for its enzyme inhibitory properties.

Caption: Logical workflow for enzyme inhibition analysis.

References

An In-depth Technical Guide on Fmoc-2-cyano-D-phenylalanine for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a pivotal strategy for the development of novel therapeutics with enhanced pharmacological profiles.[1] Among these, Fmoc-2-cyano-D-phenylalanine, a derivative of the natural amino acid phenylalanine, offers unique structural and electronic properties that make it a valuable tool for structure-activity relationship (SAR) studies. The introduction of a cyano group at the ortho position of the phenyl ring can significantly influence peptide conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, incorporation, and biological evaluation of peptides containing this compound, with a focus on its application in SAR-driven drug design.

Physicochemical Properties and Rationale for Use in SAR Studies

The defining feature of 2-cyano-D-phenylalanine is the electron-withdrawing cyano (-C≡N) group on the phenyl ring. This modification imparts several key physicochemical properties that are advantageous for SAR studies:

-

Electronic Effects: The cyano group alters the electron distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for peptide-receptor binding.

-

Conformational Constraints: The steric bulk and rigidity of the cyano group can restrict the rotational freedom of the phenyl side chain, leading to a more defined peptide conformation. This can be instrumental in "locking" a peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity.

-

Metabolic Stability: The unnatural D-configuration of the amino acid, combined with the modified side chain, can confer resistance to proteolytic degradation, a common challenge in the development of peptide-based drugs.

-

Spectroscopic Probe: The cyano group can serve as an intrinsic fluorescent or infrared probe, allowing for the study of peptide structure, dynamics, and binding interactions without the need for external labels.[2]

By systematically substituting natural amino acids with this compound in a peptide sequence, researchers can dissect the specific contributions of the phenyl ring's electronics and conformation to the overall biological activity, thereby guiding the design of more potent and stable therapeutic candidates.

Data Presentation: Quantitative Structure-Activity Relationship Data

While specific quantitative SAR data for peptides containing this compound is not abundantly available in the public domain, the following table illustrates a hypothetical SAR study on a generic peptide antagonist. This table is designed to serve as a template for presenting such data, showcasing how modifications at a specific position with 2-cyano-D-phenylalanine and other analogs can impact biological activity.

| Peptide Analog | Modification at Position X | Receptor Binding Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, nM) | Serum Stability (t₁/₂, min) |

| 1 (Parent) | L-Phenylalanine | 15.2 | 35.8 | 30 |

| 2 | D-Phenylalanine | 10.8 | 25.1 | 120 |

| 3 | This compound | 5.4 | 12.5 | >240 |

| 4 | Fmoc-3-cyano-D-phenylalanine | 7.9 | 18.9 | >240 |

| 5 | Fmoc-4-cyano-D-phenylalanine | 6.1 | 15.3 | >240 |

| 6 | L-Alanine | 85.6 | 150.2 | 25 |

This data is illustrative and intended to demonstrate the format for presenting SAR results.

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of Fmoc-protected amino acids can be adapted for this compound.[3]

Materials:

-

2-cyano-D-phenylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Magnetic stirrer

-

Reaction flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 2-cyano-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the amino acid solution while stirring.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based SPPS.[4]

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents), coupling reagents (e.g., HBTU/HOBt, 2.9/3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of peptides containing 2-cyano-D-phenylalanine.[5][6][7][8]

Materials:

-

Cell membranes or purified receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

-

Synthesized peptides (unlabeled competitors)

-

Assay buffer

-

Scintillation fluid or gamma counter

-

Filter plates and vacuum manifold

Procedure:

-

Reaction Setup: In a 96-well filter plate, add the cell membranes or purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides.

-

Incubation: Incubate the plate at a specified temperature and time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Determine the amount of bound radioactivity on the filters using a scintillation counter or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cell-Based Potency Assay (IC₅₀ Determination)

This protocol describes a general cell-based assay to determine the functional potency (IC₅₀) of the synthesized peptides.[7]

Materials:

-

A relevant cell line expressing the target receptor

-

Cell culture medium

-

Synthesized peptides

-

A reagent to measure a downstream signaling event (e.g., cAMP assay kit, calcium mobilization dye)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the synthesized peptides.

-

Stimulation: Stimulate the cells with an agonist to induce a measurable downstream signaling response.

-

Measurement: Measure the signaling response using the appropriate reagent and a plate reader.

-

Data Analysis: Plot the response against the logarithm of the peptide concentration. The IC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response, can be determined using non-linear regression analysis.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for incorporating this compound into a peptide.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the Fmoc protecting group in peptide synthesis

An In-Depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool in this process, particularly in Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed examination of the Fmoc group, its application, and the associated experimental protocols.

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group used to temporarily block the N-terminus of an amino acid. Its chemical structure, 9-fluorenylmethoxycarbonyl, is characterized by a large, hydrophobic fluorenyl group which lends it specific properties advantageous for peptide synthesis.

Attachment of the Fmoc Group:

The Fmoc group is typically introduced to the alpha-amino group of an amino acid using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc reagent.

Deprotection of the Fmoc Group:

The key advantage of the Fmoc group is its lability to basic conditions, which allows for its removal without affecting acid-labile side-chain protecting groups. The deprotection is commonly achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The mechanism involves a β-elimination reaction, yielding a dibenzofulvene-piperidine adduct and the free N-terminus of the peptide.

Figure 1: Mechanism of Fmoc deprotection using piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Figure 2: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Steps in the SPPS Cycle:

-

Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The first Fmoc-protected amino acid is attached to this linker.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid.

-

Washing: The resin is washed to remove excess deprotection reagent and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, a capping step with reagents like acetic anhydride can be performed.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid.

-

Cleavage and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data.

Table 1: Common Fmoc Deprotection Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% (v/v) | DMF | 5-20 minutes | Standard condition; can cause aggregation. |

| Piperidine | 20% (v/v) | NMP | 5-20 minutes | NMP can improve solubility and reduce aggregation. |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2% (v/v) | DMF | 2-10 minutes | A stronger, non-nucleophilic base; useful for hindered amino acids. |

| Piperazine | 50% (v/v) | DMF | 10-30 minutes | A milder base, sometimes used to minimize side reactions. |

Table 2: Common Coupling Reagents in Fmoc-SPPS

| Reagent | Activating Agent | Base | Typical Reaction Time | Notes |

| HBTU/HOBt | HBTU | DIPEA/TMP | 30-60 minutes | Forms an active HOBt ester; widely used and efficient. |

| HATU | HATU | DIPEA/TMP | 15-45 minutes | Forms an active HOAt ester; more reactive than HBTU, good for hindered couplings. |

| DIC/HOBt | DIC | - | 60-120 minutes | Carbodiimide-based; can lead to racemization and byproduct formation. |

| PyBOP | PyBOP | DIPEA/TMP | 30-60 minutes | Phosphonium salt-based; efficient but can be allergenic. |

Experimental Protocols

Protocol 1: Fmoc Deprotection

-

Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

-

Drain: Drain the DMF from the reaction vessel.

-

Add Deprotection Solution: Add a solution of 20% piperidine in DMF to the resin.

-

Agitate: Agitate the mixture at room temperature for the time specified in Table 1 (typically 2 x 10 minutes).

-

Drain: Drain the deprotection solution.

-

Wash: Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling using HBTU/DIPEA

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add Base: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate: Agitate the mixture at room temperature for the time specified in Table 2 (typically 30-60 minutes).

-

Monitor Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

-

Drain: Drain the coupling solution.

-

Wash: Wash the resin with DMF (e.g., 3 x 1 minute) and then with a solvent like dichloromethane (DCM) (e.g., 3 x 1 minute).

Advantages and Disadvantages of Fmoc Chemistry

Advantages:

-

Orthogonality: The base-labile Fmoc group is compatible with acid-labile side-chain protecting groups, allowing for selective deprotection.

-

Mild Deprotection Conditions: The use of a mild base for deprotection minimizes side reactions that can occur under harsh acidic conditions used in other strategies like Boc-SPPS.

-

Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection and coupling steps.

Disadvantages:

-

Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.

-

Aggregation: The hydrophobicity of the Fmoc group can sometimes promote peptide aggregation, especially for longer or more hydrophobic sequences.

-

Side Reactions: The basic deprotection conditions can lead to side reactions such as aspartimide formation and diketopiperazine formation.

Conclusion

The Fmoc protecting group is a powerful and versatile tool in modern peptide synthesis. Its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups have made it the dominant strategy for SPPS in both academic and industrial settings. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is essential for the successful synthesis of high-purity peptides for research and therapeutic applications.

The Emergence of 2-Cyano-D-phenylalanine in Peptide Therapeutics: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of innovative therapeutic design. Among these, 2-cyano-D-phenylalanine stands out as a synthetic amino acid with significant potential to enhance the biological activity and stability of peptides, particularly in the realm of enzyme inhibition. This technical guide provides an in-depth exploration of the biological activities, experimental methodologies, and underlying mechanisms of peptides containing this unique amino acid, tailored for researchers, scientists, and drug development professionals.

The primary allure of incorporating 2-cyano-D-phenylalanine into peptide sequences lies in its ability to act as a potent inhibitor of specific enzymes. The nitrile (cyano) group is a key pharmacophore that can interact with the active sites of enzymes, often forming reversible covalent bonds with key catalytic residues. This mechanism is notably exemplified in the class of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are critical in the management of type 2 diabetes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Case Study

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of these hormones is extended, leading to improved glycemic control.

While direct quantitative data for peptides containing 2-cyano-D-phenylalanine as DPP-IV inhibitors is not extensively available in publicly accessible literature, a strong parallel can be drawn from the well-studied 2-cyanopyrrolidine moiety found in several approved DPP-IV inhibitors like Vildagliptin and Saxagliptin. The cyanopyrrolidines are considered peptidomimetics, mimicking the proline residue that is a natural substrate for DPP-IV.

The mechanism of inhibition involves the nitrile group of the 2-cyanopyrrolidine forming a reversible covalent adduct with the hydroxyl group of the catalytic serine (Ser630) in the active site of DPP-IV.[1] This interaction is crucial for the high potency of these inhibitors. It is highly probable that a peptide incorporating 2-cyano-D-phenylalanine at the P1 position (the residue preceding the cleavage site) would exhibit a similar inhibitory mechanism against DPP-IV.

Table 1: Quantitative Data for a 2-Cyanopyrrolidine-based DPP-IV Inhibitor (NVP-DPP728)

| Parameter | Value | Reference |

| K_i | 11 nM | [2] |

| k_on | 1.3 x 10^5 M⁻¹s⁻¹ | [2] |

| k_off | 1.3 x 10⁻³ s⁻¹ | [2] |

This data is for the 2-cyanopyrrolidine-containing compound NVP-DPP728 and is presented as a proxy for the potential activity of a 2-cyano-D-phenylalanine-containing peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Cyano-D-phenylalanine

The synthesis of peptides incorporating 2-cyano-D-phenylalanine can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-protected amino acids

-

2-Cyano-D-phenylalanine (with appropriate N-terminal protection, e.g., Fmoc)

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF)

-

Piperidine solution in DMF (e.g., 20%)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/DIC (N,N'-Diisopropylcarbodiimide)

-

Base: Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Protocol:

-

Resin Swelling: The resin is swollen in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a piperidine solution in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The Fmoc-protected 2-cyano-D-phenylalanine (or other amino acid) is pre-activated with coupling reagents and a base in DMF and then added to the resin. The reaction is allowed to proceed to completion.

-

Washing: The resin is washed again with DMF.

-

Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: The Fmoc group of the final amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) Workflow.

In Vitro DPP-IV Inhibition Assay

This fluorescence-based assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Materials:

-

Purified recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test peptide containing 2-cyano-D-phenylalanine

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

-

Reagent Preparation: Prepare solutions of DPP-IV enzyme, Gly-Pro-AMC substrate, and various concentrations of the test peptide in assay buffer.

-

Assay Setup: In the wells of a 96-well plate, add the assay buffer, the test peptide (or positive control/vehicle), and the DPP-IV enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well. The cleavage of AMC from the substrate by DPP-IV results in an increase in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test peptide relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPP-IV Inhibition Assay Workflow.

Signaling Pathways

The primary signaling pathway influenced by DPP-IV inhibitors is the incretin pathway, which plays a crucial role in glucose homeostasis.

Incretin Pathway and DPP-IV Inhibition.

Conclusion

The incorporation of 2-cyano-D-phenylalanine into peptides holds considerable promise for the development of novel enzyme inhibitors. Drawing parallels from the established success of 2-cyanopyrrolidine-based DPP-IV inhibitors, it is evident that the unique chemical properties of the cyano group can be leveraged to achieve high-potency and specific biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of peptides containing 2-cyano-D-phenylalanine is warranted to fully unlock their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-cyano-D-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fmoc-2-cyano-D-phenylalanine, a derivative of D-phenylalanine, offers unique characteristics for peptide drug design. The introduction of a D-amino acid enhances peptide stability against enzymatic degradation, prolonging its in-vivo half-life.[1] The cyano group on the phenyl ring can introduce specific electronic and structural properties, potentially enhancing biological activity and serving as a useful spectroscopic probe.[2][3] This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation

The choice of coupling reagent is critical for achieving high incorporation efficiency and minimizing side reactions. While specific comparative data for this compound is limited, the following table summarizes the typical performance of common coupling reagents in Fmoc-SPPS, which can be extrapolated for this amino acid.[4]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Very Low |

Experimental Protocols